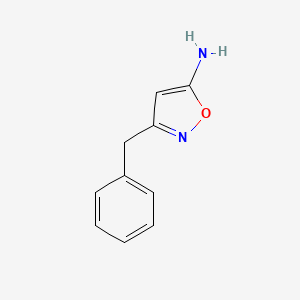

3-苄基-1,2-恶唑-5-胺

描述

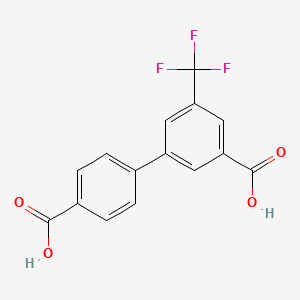

3-Benzyl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C10H10N2O . It has a molecular weight of 174.2 and is a white powder at room temperature . The IUPAC name for this compound is 3-benzyl-5-isoxazolamine .

Synthesis Analysis

The synthesis of oxazole derivatives, including 3-Benzyl-1,2-oxazol-5-amine, often involves the reaction of aromatic aldehydes with tosylmethyl isocyanide (TosMIC) in the presence of a quaternary ammonium hydroxide ion exchange resin . This reaction results in the formation of 5-aryloxazoles . Other methods for the synthesis of oxazole derivatives involve the use of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis

The molecular structure of 3-Benzyl-1,2-oxazol-5-amine consists of a 5-membered oxazole ring attached to a benzyl group . The oxazole ring contains one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom .Physical And Chemical Properties Analysis

3-Benzyl-1,2-oxazol-5-amine is a white powder at room temperature . It has a melting point of 127-129°C . The compound is stable under normal conditions and should be stored at room temperature .科学研究应用

化学性质

“3-苄基-1,2-恶唑-5-胺” 在室温下为稳定的液体,沸点为 69 °C . 其分子量为 174.2,IUPAC 名称为 3-苄基-5-异恶唑胺 . 该化合物熔点在 127-129°C 之间 .

生物活性

“3-苄基-1,2-恶唑-5-胺” 的核心结构恶唑,已知具有广泛的生物活性 . 这些活性包括抗菌、抗癌、抗结核、抗炎、抗糖尿病、抗肥胖和抗氧化活性 . 恶唑衍生物的取代模式在区分这些生物活性方面起着至关重要的作用 .

药物化学

恶唑及其衍生物是许多药物化合物的一部分 . 例如,阿列格列沙坦(一种抗糖尿病药)、地他唑(一种血小板聚集抑制剂)、穆布替尼(一种酪氨酸激酶抑制剂)和奥昔布洛芬(一种 COX-2 抑制剂)都含有恶唑部分 .

新化学实体的合成

近年来,恶唑作为药物化学中合成新化学实体的中间体的用途越来越广泛 . 全球的研究人员合成了各种恶唑衍生物,并对其各种生物活性进行了筛选

安全和危害

The safety information for 3-Benzyl-1,2-oxazol-5-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

属性

IUPAC Name |

3-benzyl-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c11-10-7-9(12-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEXDUCPZGTNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

119162-58-2 | |

| Record name | 3-benzyl-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B596921.png)